molecular formula C8H4N2O5 B1294844 6-Nitro-1,2-benzoxazole-3-carboxylic acid CAS No. 28691-50-1

6-Nitro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B1294844
CAS No.: 28691-50-1
M. Wt: 208.13 g/mol
InChI Key: ZLEFVQVMLIQEOU-UHFFFAOYSA-N
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Description

6-Nitro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H4N2O5 It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1,2-benzoxazole-3-carboxylic acid typically involves the nitration of 1,2-benzoxazole followed by carboxylation. One common method includes the reaction of 2-aminophenol with nitrobenzene under acidic conditions to form 6-nitro-2-aminophenol. This intermediate is then cyclized with carbon dioxide in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an aldehyde.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products:

    Reduction: 6-amino-1,2-benzoxazole-3-carboxylic acid.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1,2-benzoxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-1,2-benzoxazole-3-carboxylic acid and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1,2-Benzoxazole-3-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-Amino-1,2-benzoxazole-3-carboxylic acid:

    6-Chloro-1,2-benzoxazole-3-carboxylic acid: The chloro group can participate in different substitution reactions compared to the nitro group.

Uniqueness: 6-Nitro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction and substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions, making this compound versatile for various applications.

Properties

IUPAC Name

6-nitro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFVQVMLIQEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275413
Record name 6-Nitro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28691-50-1
Record name 6-Nitro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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